molecular formula C12H11NO2 B6366048 3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% CAS No. 1261971-75-8

3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95%

Cat. No. B6366048
CAS RN: 1261971-75-8
M. Wt: 201.22 g/mol
InChI Key: LPUWXCCIADAKBU-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% (3-H2MP95) is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a melting point of 145-150°C and a boiling point of 320°C. 3-H2MP95 is a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% is an organic compound, and as such, its mechanism of action is not well-understood. However, it is known to be a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Biochemical and Physiological Effects
3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% is an organic compound, and as such, its biochemical and physiological effects are not well-understood. However, it is known to be a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Advantages and Limitations for Lab Experiments

3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% is a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. Its advantages for lab experiments include its high purity (95%), its low cost, and its availability in bulk quantities. However, its use in lab experiments is limited by its low solubility in most common solvents and its relatively low melting point.

Future Directions

The future directions for 3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% are numerous, and include the following:
1. Further research into its mechanism of action and its biochemical and physiological effects.
2. The development of novel synthesis methods for the synthesis of 3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% and its derivatives.
3. The development of novel materials and nanomaterials based on 3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95%.
4. The development of novel drugs and drug delivery systems based on 3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95%.
5. The development of novel catalysts and catalytic systems based on 3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95%.
6. The development of novel analytical methods for the detection and quantification of 3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95%.
7. The development of novel applications for 3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% in the fields of organic synthesis, medicinal chemistry, and materials science.

Synthesis Methods

3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% is synthesized by the reaction of 2-methoxyphenyl-pyridine with hydrazine hydrate in the presence of a catalyst. The reaction is carried out at room temperature in a solvent such as ethyl acetate, and the product is isolated by filtration. The yield of the reaction is typically around 95%.

Scientific Research Applications

3-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% is a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it is used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, it is used as a substrate for the synthesis of various drugs. In materials science, it is used as a precursor for the synthesis of various polymers and nanomaterials.

properties

IUPAC Name

2-(2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-7-3-2-5-9(11)12-10(14)6-4-8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUWXCCIADAKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682613
Record name 2-(2-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)pyridin-3-ol

CAS RN

1261971-75-8
Record name 2-(2-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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